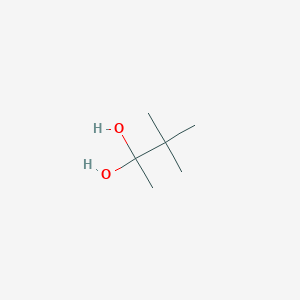![molecular formula C21H25NO B14249003 1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine CAS No. 185138-84-5](/img/structure/B14249003.png)
1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine is a complex organic compound that features a piperidine ring and an oxirane ring with diphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine typically involves the reaction of piperidine with an appropriate oxirane derivative. One common method involves the reaction of 3,3-diphenyloxirane with 2-(piperidin-1-yl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The piperidine ring may also interact with receptors or enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple heterocyclic amine with various biological activities.
3,3-Diphenyloxirane:
N-alkylpiperidines: Compounds with similar structural features and biological activities.
Uniqueness
1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine is unique due to the combination of the piperidine and oxirane rings, which imparts distinct chemical and biological properties. This dual functionality allows for a wide range of applications and reactivity, making it a valuable compound in research and industry .
Propiedades
Número CAS |
185138-84-5 |
|---|---|
Fórmula molecular |
C21H25NO |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
1-[2-(3,3-diphenyloxiran-2-yl)ethyl]piperidine |
InChI |
InChI=1S/C21H25NO/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)20(23-21)14-17-22-15-8-3-9-16-22/h1-2,4-7,10-13,20H,3,8-9,14-17H2 |
Clave InChI |
SZFDRNJNSGNVNM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


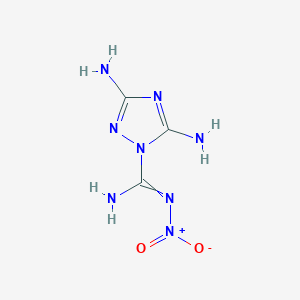
![Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel-](/img/structure/B14248932.png)

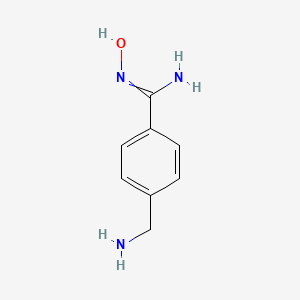
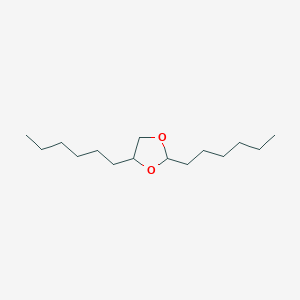
![Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14248957.png)
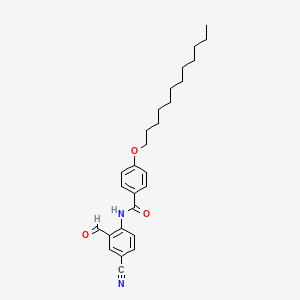
![3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide](/img/structure/B14248961.png)
methanone](/img/structure/B14248968.png)
![Carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester](/img/structure/B14248973.png)

